Izalpinin

Description

Structure

3D Structure

Properties

IUPAC Name |

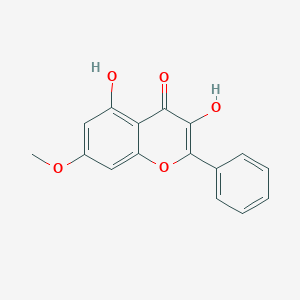

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197377 | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-14-8 | |

| Record name | Isalpinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Izalpinin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a flavonoid found predominantly in the plant genus Alpinia, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, distribution, and pharmacological properties of this compound. It details the methodologies for its extraction, isolation, and quantification, and presents its known mechanism of action as a muscarinic receptor antagonist. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring flavonoid primarily isolated from plants belonging to the genus Alpinia, a member of the Zingiberaceae (ginger) family. This genus encompasses over 230 species, which are predominantly distributed throughout the tropical and subtropical regions of Asia, including China, India, Japan, and Malaysia[1].

The most significant and well-documented natural source of this compound is Alpinia oxyphylla , a perennial herb whose fruits are used in traditional Chinese medicine.[1][2][3][4][5] this compound has also been reported in other Alpinia species, such as Alpinia chinensis and Alpinia japonica.[5]

The distribution of this compound within the Alpinia oxyphylla plant is not uniform. A metabolomic analysis of different tissues revealed that flavonoids, including this compound, are most abundant in the fruits, followed by the roots and then the leaves.[6][7][8]

Quantitative Distribution of this compound

The concentration of this compound in the fruits of Alpinia oxyphylla can vary depending on the harvest time. A study utilizing Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) provided quantitative data on this compound content at different stages of fruit development.

| Plant Source | Plant Part | Compound | Concentration (µg/g) | Analytical Method |

| Alpinia oxyphylla | Fruit (27 days) | This compound | 1.34 | UFLC-MS/MS[9] |

| Alpinia oxyphylla | Fruit (36 days) | This compound | 2.60 | UFLC-MS/MS[9] |

| Alpinia oxyphylla | Fruit (45 days) | This compound | 3.52 | UFLC-MS/MS[9] |

| Alpinia oxyphylla | Fruit (54 days) | This compound | 2.89 | UFLC-MS/MS[9] |

| Alpinia oxyphylla | Fruit (63 days) | This compound | 2.53 | UFLC-MS/MS[9] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which is a well-characterized route in plants. This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, a key intermediate.

While the specific enzymatic steps leading to this compound have not been fully elucidated, it is hypothesized to proceed through the flavone biosynthesis branch. Naringenin is converted to apigenin, which can then undergo methylation to form this compound (7-O-methylapigenin). The following diagram illustrates the likely biosynthetic route.

Experimental Protocols

Extraction and Isolation of this compound from Alpinia oxyphylla Fruits

This protocol is based on a method optimized for the extraction of multiple bioactive compounds, including this compound, from Alpinia oxyphylla fruits.[9]

1. Sample Preparation:

-

Grind dried fruits of Alpinia oxyphylla into a fine powder and pass through a 40-mesh sieve.

2. Extraction:

-

Accurately weigh 0.5 g of the powdered sample.

-

Add 10 mL of 70% ethanol.

-

Perform reflux extraction at 60°C for 30 minutes.

-

Cool the extract and make up the final volume to 10 mL with 70% ethanol.

3. Filtration:

-

Filter the solution through a 0.22 µm membrane filter prior to analysis.

4. Isolation (General Approach):

-

For isolation of pure this compound, the crude extract can be subjected to column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound by UFLC-MS/MS

The following method was used for the simultaneous quantification of this compound and other compounds in Alpinia oxyphylla fruits.[9]

-

Instrumentation: Ultra-Fast Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UFLC-MS/MS).

-

Chromatographic Column: Details of the specific column used are not provided in the abstract.

-

Mobile Phase:

-

A: Water containing 0.04‰ formic acid

-

B: Methanol containing 0.04‰ formic acid

-

-

Gradient Elution: A gradient elution program is employed.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

In Vitro Assay for Muscarinic Receptor Antagonistic Activity

This protocol describes the evaluation of this compound's effect on carbachol-induced contractions of isolated rat detrusor muscle.[1]

1. Tissue Preparation:

-

Euthanize male Sprague-Dawley rats and isolate the urinary bladder.

-

Place the bladder in oxygenated Krebs' solution (composition in mM: NaCl 114, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, Vitamin C 1.1, and glucose 11.7).

-

Cut the bladder into longitudinal strips.

2. Organ Bath Setup:

-

Mount the detrusor strips in organ baths containing oxygenated Krebs' solution maintained at 37°C.

-

Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being changed every 15 minutes.

3. Experimental Procedure:

-

Induce contractions by adding cumulative concentrations of carbachol to the organ bath.

-

To test the effect of this compound, pre-incubate the detrusor strips with varying concentrations of this compound for 30 minutes before adding carbachol.

-

Record the isometric contractions using a force transducer.

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by carbachol alone.

-

Calculate the EC50 value for this compound's inhibitory effect.

Pharmacological Activity and Signaling Pathway

The primary pharmacological activity of this compound identified to date is its role as a muscarinic receptor antagonist.[1][2][3][4][5] Specifically, it has been shown to inhibit carbachol-induced contractions of the rat detrusor muscle in a concentration-dependent manner, with a mean EC50 value of 0.35 µM.[1] This suggests that this compound may be a promising lead compound for the treatment of overactive bladder syndrome.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. In the bladder detrusor muscle, M3 muscarinic receptors are primarily responsible for contraction. The binding of an agonist like carbachol to the M3 receptor activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular Ca2+, which ultimately triggers smooth muscle contraction.

This compound, as an antagonist, likely competes with acetylcholine or other muscarinic agonists for binding to the M3 receptor, thereby inhibiting this signaling cascade and preventing muscle contraction.

Conclusion

This compound, a flavonoid primarily sourced from Alpinia oxyphylla, demonstrates significant potential as a pharmacological agent, particularly due to its muscarinic receptor antagonistic properties. This guide has provided a comprehensive overview of its natural occurrence, biosynthetic origins, and methods for its study. The detailed experimental protocols and elucidation of its mechanism of action offer a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on a more detailed characterization of its biosynthesis, exploration of its effects on other biological targets, and in vivo efficacy studies.

References

- 1. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. analysis-of-bioactive-components-in-the-fruit-roots-and-leaves-of-alpinia-oxyphylla-by-uplc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 9. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. All quantitative data has been summarized in structured tables for ease of comparison and reference.

Chemical Identity and Structure

This compound is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups attached to the flavone core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | [1] |

| Synonyms | 3,5-Dihydroxy-7-methoxyflavone, 7-O-Methylgalangin, Isalpinin | [1] |

| CAS Number | 480-14-8 | [1] |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | [2] |

| PubChem CID | 5318691 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | 190-193 °C | |

| Boiling Point | 561.9±50.0 °C (Predicted) | |

| Solubility | Limited in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |

| pKa | 6.56±0.20 (Predicted) | |

| LogP (XLogP3) | 2.6 | [2] |

| Appearance | Yellow powder |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

Table 3: In Vitro Anticancer Activity of this compound against NSCLC Cell Lines (48h treatment)

| Cell Line | IC₅₀ (µM) |

| H23 | ~44 |

| H460 | ~44 |

| A549 | ~82 |

The proposed mechanism for its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, molecular docking studies suggest that this compound directly interacts with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the inhibition of the Akt/GSK3β signaling cascade.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of this compound in λ-Carrageenan-Induced Paw Edema in Rats

| Dose (mg/kg) | Inhibition of Edema |

| 10 | Significant |

| 20 | Significant |

| 40 | Significant |

In silico studies suggest that this compound's anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).

Muscarinic Receptor Antagonist Activity

This compound has been identified as an antagonist of muscarinic receptors, which are involved in smooth muscle contraction.

Table 5: Muscarinic Receptor Antagonist Activity of this compound

| Assay | EC₅₀ (µM) |

| Carbachol-induced rat detrusor muscle contraction | 0.35 |

This activity suggests a potential therapeutic application for this compound in conditions characterized by smooth muscle overactivity, such as overactive bladder.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

λ-Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control and treatment groups.

-

Treatment Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle (control) intraperitoneally.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Carbachol-Induced Rat Detrusor Muscle Contraction

This ex vivo assay is used to assess the muscarinic receptor antagonist activity of this compound.

-

Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male Sprague-Dawley rats.

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Contraction Induction: Induce sustained contractions by adding carbachol (10 µM) to the organ bath.

-

This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀ value for this compound's inhibitory effect.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.

References

biosynthesis pathway of Izalpinin in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Izalpinin in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (3,5-dihydroxy-7-methoxyflavone) is a naturally occurring flavone, a class of flavonoids, found in various plants, including those of the Alpinia genus.[1][2] Flavonoids are secondary metabolites with a wide range of biological activities, and understanding their biosynthetic pathways is crucial for metabolic engineering, drug discovery, and biotechnological production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols required for its elucidation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, culminating in a final methylation step. The pathway can be segmented into three major stages.

Stage 1: General Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[3][4] Three key enzymes convert L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[4][5]

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Stage 2: Core Flavonoid Pathway to Flavonol Precursor

p-Coumaroyl-CoA enters the flavonoid-specific pathway, where a series of enzymes construct the characteristic C6-C3-C6 flavonoid backbone and modify it to form the direct flavonol precursor to this compound.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the first committed step in flavonoid biosynthesis.[6] It performs a sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[6][7]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a flavanone.[6][7] This reaction can occur spontaneously but is significantly accelerated by CHI.[7]

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that stereospecifically hydroxylates (2S)-naringenin at the C-3 position of the C-ring to produce (2R,3R)-dihydrokaempferol, a dihydroflavonol.[4][7] This is a critical branching point in the flavonoid pathway.[4]

-

Flavonol Synthase (FLS): This enzyme, also a 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydrokaempferol, converting it to the flavonol, kaempferol.[6]

Stage 3: Final Methylation Step

The final step in this compound biosynthesis is the regiospecific methylation of the kaempferol precursor.

-

Flavonoid 7-O-methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of kaempferol, yielding this compound (7-methoxy-kaempferol).[8][9][10]

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in the flavonoid pathway have been studied in various plant species. While a complete dataset for the this compound pathway from a single source is not available, the following table summarizes representative kinetic parameters for each enzyme class. This data is essential for understanding pathway flux and for metabolic engineering efforts.

| Enzyme | Substrate | Source Organism | Km (µM) | kcat (s⁻¹) | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Cyclosorus parasiticus | 2.5 ± 0.3 | 0.023 ± 0.001 | [11] |

| Malonyl-CoA | Cyclosorus parasiticus | 10.1 ± 0.9 | 0.025 ± 0.001 | [11] | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Ophiorrhiza japonica | Not Reported | Not Reported | [12] |

| Flavanone 3-Hydroxylase (F3H) | (2S)-Naringenin | Malus × domestica | 6.2 ± 0.4 | 0.002 | [13] |

| Flavonol Synthase (FLS) | Dihydrokaempferol | Ipomoea batatas | 15.68 ± 1.13 | 0.021 ± 0.0006 | [14] |

| O-Methyltransferase (OMT) | Kaempferol | Perilla frutescens | 11.2 ± 1.1 | 0.016 ± 0.0003 | [15] |

Note: Kinetic values can vary significantly based on the specific isoenzyme, source organism, and assay conditions.

Experimental Protocols

Elucidating a biosynthetic pathway involves a combination of techniques, including metabolite analysis, gene expression studies, and in vitro/in vivo characterization of enzymes. The following sections detail generalized protocols for the key experiments.

Metabolite Extraction and Analysis

Objective: To identify and quantify this compound and its precursors in plant tissue.

Methodology:

-

Sample Preparation: Freeze plant tissue (e.g., leaves, rhizomes) in liquid nitrogen and grind to a fine powder.

-

Extraction: Homogenize the powdered tissue in an extraction solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., HCl or formic acid) to improve flavonoid stability.[16]

-

Purification: Centrifuge the homogenate to pellet cell debris. The supernatant, containing the crude extract, can be partially purified using solid-phase extraction (SPE) if necessary.

-

Analysis (HPLC/LC-MS): Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.

-

HPLC Conditions: Use a C18 reverse-phase column with a gradient elution, typically with mobile phases of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Monitor at specific wavelengths (e.g., ~280-370 nm) for flavonoids. Use MS for definitive identification by comparing the mass spectra and fragmentation patterns with an authentic this compound standard.[12]

-

Quantification: Generate a standard curve using a pure this compound standard to quantify its concentration in the plant extract.

-

Recombinant Enzyme Expression and Activity Assays

Objective: To confirm the function and determine the kinetic parameters of a specific enzyme in the pathway.

Methodology:

-

Gene Cloning: Isolate the candidate gene's cDNA from the plant of interest (e.g., via RT-PCR from total RNA) and clone it into a suitable expression vector (e.g., pET for E. coli or pMAL for a maltose-binding protein fusion).[17][18]

-

Heterologous Expression: Transform the expression vector into a host organism, typically E. coli (e.g., BL21(DE3) strain). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Lyse the cells and purify the recombinant enzyme, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[17] Confirm protein purity and size using SDS-PAGE.

-

Enzyme Activity Assay:

-

General Setup: The assay is performed in a buffered solution at an optimal pH and temperature, containing the purified enzyme, the substrate, and any necessary cofactors.[15][19]

-

Substrates & Cofactors:

-

Reaction & Analysis: Incubate the reaction mixture for a defined period. Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.[15][19] Analyze the product formation using HPLC or spectrophotometry. For spectrophotometric assays, the consumption of substrate or formation of product can be monitored continuously if they have a distinct absorbance maximum.[21]

-

Kinetic Analysis: To determine Km and kcat, perform the assay with varying substrate concentrations and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation.

-

Caption: General workflow for recombinant enzyme characterization.

Conclusion

The biosynthesis of this compound follows the well-established flavonoid pathway, starting from L-phenylalanine and culminating in the 7-O-methylation of kaempferol. The elucidation of this pathway relies on a combination of analytical chemistry to identify intermediates and biochemical assays to characterize the function of each enzyme. The protocols and data presented in this guide provide a foundational framework for researchers investigating the biosynthesis of this compound and other related flavonoids, enabling further work in metabolic engineering and the development of novel therapeutics.

References

- 1. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 12. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and functional characterization of a flavonol synthase gene from sweet potato [Ipomoea batatas (L.) Lam.] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Flavonone 3-hydroxylase Relieves Bacterial Leaf Blight Stress in Rice via Overaccumulation of Antioxidant Flavonoids and Induction of Defense Genes and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Characterization of Key Genes that Promote Flavonoid Accumulation in Purple-leaf Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. scienceopen.com [scienceopen.com]

Izalpinin mechanism of action initial screening

An In-Depth Technical Guide to the Initial Screening of Izalpinin's Mechanism of Action

Introduction

This compound, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Initial screening studies have revealed a spectrum of biological activities, primarily focusing on its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the molecular pathways and experimental workflows involved in its preliminary assessment.

Anticancer Activity

Initial investigations have centered on this compound's efficacy against various cancer cell lines, with a particular focus on Non-Small Cell Lung Cancer (NSCLC). The compound demonstrates significant cytotoxic and anti-proliferative effects, which appear to be mediated through the induction of apoptosis and inhibition of key pro-survival signaling pathways.

Quantitative Data: Cytotoxicity Screening

The cytotoxic potential of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of cell viability.

| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 48 h | 81.88 ± 23.36 | |

| H23 | Non-Small Cell Lung Cancer | 48 h | 44.34 ± 16.34 | |

| H460 | Non-Small Cell Lung Cancer | 48 h | 44.46 ± 13.40 | |

| MCF-7 | Breast Cancer | Not Specified | 52.2 ± 5.9 |

Mechanism of Action: Apoptosis Induction and Pathway Inhibition

Mechanistic studies suggest that this compound exerts its anticancer effects through a multi-targeted approach. It has been shown to induce apoptosis, a form of programmed cell death, which is confirmed by nuclear morphology changes observed via Hoechst 33342 staining. In H460 cells, apoptosis rates reached nearly 80% after 48 hours of treatment with 40 µM of this compound. This process is linked to an increase in reactive oxygen species (ROS) production and the downregulation of the anti-apoptotic protein Bcl-2.

Molecular docking analyses have identified a direct binding interaction between this compound and the ATP-binding pocket of AKT1, a key kinase in the PI3K/Akt signaling pathway. This interaction inhibits the pathway, as evidenced by reduced phosphorylation of Akt and its downstream target, GSK3β. The disruption of this critical pro-survival pathway is a key element of this compound's anticancer mechanism.

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical models. In silico and in vivo studies have been employed to elucidate its potential mechanisms.

Quantitative Data: In Vivo Anti-inflammatory Effect

The anti-inflammatory activity was assessed using a λ-carrageenan-induced paw edema model in rats. This compound was administered at various doses, showing a significant reduction in inflammation.

| Treatment Group | Dose (mg/kg) | Primary Outcome | Reference |

| This compound | 10 | Significant reduction in paw edema | |

| This compound | 20 | Significant reduction in paw edema | |

| This compound | 40 | Significant reduction in paw edema | |

| This compound | 10 | Statistically significant reduction in serum creatine kinase (CK) | |

| This compound | 20 | Statistically significant reduction in serum creatine kinase (CK) |

Mechanism of Action: In Silico Target Prediction

While in vitro enzyme inhibition assays have not yet been extensively reported, computational studies have been pivotal in forming initial hypotheses. Molecular docking and dynamics analyses suggest that this compound has a strong binding affinity for several key proteins involved in the inflammatory cascade. These potential targets include:

-

Cyclooxygenase-2 (COX-2)

-

Hyaluronidase (HAase)

-

5-Lipoxygenase (5-LOX)

-

Nitric Oxide Synthase (NOS)

-

Phospholipase A2 (5-PLA2)

These in silico findings suggest that this compound may exert its anti-inflammatory effects by modulating these enzymatic pathways, though this requires confirmation through direct enzymatic assays.

Caption: Workflow for anti-inflammatory screening of this compound.

Other Bioactivities

Preliminary screening has also identified this compound's activity on smooth muscle contractility, suggesting a potential role in treating conditions related to bladder function.

| Assay Type | Target | Activity | EC50 Value (µM) | Reference |

| Isolated Rat Detrusor Strips | Muscarinic Receptors | Antagonistic / Inhibitory | 0.35 ± 0.05 |

This finding indicates that this compound acts as an inhibitor of muscarinic receptor-related detrusor contractile activity, presenting a potential lead for developing treatments for overactive bladder.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., A549, H23, H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (Akt, GSK3β) and apoptosis (Bcl-2).

-

Protein Extraction: Treat cells with this compound for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

λ-Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide animals into groups: negative control (vehicle, e.g., 1% DMSO), positive control (e.g., Diclofenac 100 mg/kg), and test groups (this compound at 10, 20, 40 mg/kg). Administer the respective treatments orally or via intraperitoneal injection.

-

Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for up to 7 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the negative control group.

-

Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of biomarkers like creatine kinase (CK) to assess muscle damage associated with inflammation.

Summary and Future Directions

The initial screening of this compound has successfully identified it as a promising bioactive compound with potent anticancer and anti-inflammatory properties. Its mechanism of action in cancer appears to involve the direct inhibition of the AKT1 kinase, leading to the suppression of the PI3K/Akt survival pathway and the induction of apoptosis. Its anti-inflammatory effects, demonstrated in vivo, are hypothesized to stem from interactions with key inflammatory enzymes, a claim that is strongly supported by in silico modeling.

Future research should prioritize:

-

In vitro enzyme inhibition assays to confirm the predicted anti-inflammatory targets (COX-2, 5-LOX, etc.).

-

In vivo efficacy studies in animal models of cancer to validate the cell-based findings.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties of this compound.

-

Structure-activity relationship (SAR) studies to potentially optimize the compound for greater potency and selectivity.

This foundational body of work provides a strong rationale for the continued development of this compound as a potential therapeutic agent.

In Silico Prediction of Izalpinin Targets: A Technical Guide

Introduction

Izalpinin, a flavonoid compound, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound, a critical step in elucidating its pharmacological effects. By leveraging computational approaches, researchers can efficiently identify and prioritize potential protein targets for further experimental validation.

This document outlines a comprehensive workflow, from initial target fishing to detailed molecular interaction analysis, and provides hypothetical data to illustrate the expected outcomes of such an investigation. The methodologies described herein are designed to guide researchers, scientists, and drug development professionals in the application of computational tools for the discovery of novel drug-target interactions.

Core Methodologies in In Silico Target Prediction

The identification of potential protein targets for a small molecule like this compound can be approached using a variety of computational methods. These can be broadly categorized as ligand-based and structure-based approaches.[1][2] A robust in silico workflow often integrates multiple methods to enhance the predictive power and reliability of the results.

1. Ligand-Based Approaches: Target Fishing

Ligand-based methods, also known as target fishing, rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3][4] These approaches compare this compound to a large database of compounds with known protein targets.

-

Chemical Similarity Searching: This technique involves screening databases like ChEMBL and PubChem to find compounds with structural similarity to this compound. The targets of these similar compounds are then considered potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular target and then used to screen for other molecules, like this compound, that fit the model.

2. Structure-Based Approaches: Reverse Docking

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions with the ligand of interest.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large collection of 3D protein structures.[1][2] This approach can identify proteins that have a high binding affinity for the ligand.

3. Molecular Docking and Binding Free Energy Calculation

Once a list of potential targets is generated, molecular docking is employed to predict the binding conformation and affinity of this compound to each protein.[5][6][7][8][9][10][11]

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][9] The output of a docking simulation is a docking score, which is an estimation of the binding affinity.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.[7]

4. ADMET Prediction

In silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][9] This helps to assess the drug-likeness of this compound and identify potential liabilities early in the drug discovery process.

Experimental Workflow for this compound Target Prediction

The following diagram illustrates a comprehensive workflow for the in silico prediction of this compound targets.

Hypothetical Results

The following tables present hypothetical data that could be generated from an in silico study of this compound's targets.

Table 1: Potential Protein Targets of this compound Identified by Reverse Docking

| Target Protein | Protein Family | Docking Score (kcal/mol) | Biological Function |

| Mitogen-activated protein kinase 1 (MAPK1) | Kinase | -9.8 | Cell proliferation, differentiation, apoptosis[12] |

| Cyclin-dependent kinase 2 (CDK2) | Kinase | -9.5 | Cell cycle regulation |

| Estrogen receptor alpha (ERα) | Nuclear Receptor | -9.2 | Hormone signaling |

| Prostaglandin G/H synthase 2 (COX-2) | Enzyme | -8.9 | Inflammation |

| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -8.7 | Apoptosis |

Table 2: Molecular Docking and Binding Energy Analysis of this compound with Top-Ranked Targets

| Target Protein | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| MAPK1 | -55.7 | MET108, LYS54, GLN105 | 2 |

| CDK2 | -52.1 | LEU83, LYS33, ASP86 | 3 |

| ERα | -49.8 | ARG394, GLU353, LEU387 | 2 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Range | Assessment |

| Molecular Weight | 284.28 g/mol | < 500 | Good |

| LogP | 2.5 | -0.4 to +5.6 | Good |

| Hydrogen Bond Donors | 3 | < 5 | Good |

| Hydrogen Bond Acceptors | 5 | < 10 | Good |

| Human Intestinal Absorption | High | - | Good |

| AMES Toxicity | Non-toxic | - | Good |

Potential Signaling Pathway Modulation

Based on the hypothetical identification of Mitogen-activated protein kinase 1 (MAPK1) as a high-affinity target, a potential mechanism of action for this compound could involve the modulation of the MAPK signaling pathway. This pathway is a key regulator of many cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[12]

The following diagram illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for this compound.

Conclusion

The in silico approaches outlined in this guide provide a powerful framework for the prediction of this compound's biological targets. By integrating ligand-based and structure-based methods, researchers can generate a prioritized list of potential targets for experimental validation. The hypothetical results presented here illustrate how these computational techniques can offer valuable insights into the mechanism of action of natural compounds. Further investigation, including in vitro and in vivo studies, is necessary to confirm these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Network pharmacology, molecular docking, and in vitro study on Aspilia pluriseta against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. biomedres.us [biomedres.us]

- 12. Network Pharmacology Study to Interpret Signaling Pathways of Ilex cornuta Leaves against Obesity [mdpi.com]

Izalpinin: Unraveling the Pharmacokinetic and Bioavailability Profile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Izalpinin, a flavonoid with demonstrated biological activities, holds potential for therapeutic applications. However, a comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a drug candidate. This technical guide aims to provide an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a notable lack of publicly available, specific quantitative pharmacokinetic data for this compound, this guide will focus on outlining the established experimental methodologies and analytical techniques that are essential for conducting such studies. This document will serve as a foundational resource for researchers initiating pharmacokinetic and bioavailability assessments of this compound, enabling a structured and robust approach to data generation and interpretation.

Introduction to this compound

This compound (7-hydroxy-5-methoxy-3-phenyl-4H-chromen-4-one) is a flavonoid that has been investigated for various pharmacological effects. As with many promising natural compounds, its progression from a bioactive molecule to a therapeutic agent is contingent upon a thorough characterization of its behavior in biological systems. Pharmacokinetic studies are fundamental in this process, providing critical data on drug exposure at the site of action and informing dosing regimens for efficacy and safety. This guide will detail the necessary experimental frameworks for elucidating the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Studies: Experimental Protocol

The primary objective of an in vivo pharmacokinetic study is to characterize the plasma concentration-time profile of this compound following administration. This allows for the determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Animal Model

Sprague-Dawley or Wistar rats are commonly used models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Administration

-

Intravenous (IV) Administration: A single bolus dose of this compound, dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol), is administered typically via the tail vein. This route provides a baseline for 100% bioavailability.

-

Oral (PO) Administration: this compound, suspended or dissolved in a vehicle like carboxymethylcellulose, is administered by oral gavage.

Blood Sampling

Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Analytical Methodology: Quantification of this compound in Biological Matrices

Accurate and sensitive quantification of this compound in plasma is essential for reliable pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation

Protein precipitation is a common method for extracting this compound from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

LC-MS/MS Conditions

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

In Vitro Permeability and Metabolism Studies

In vitro models provide valuable insights into the mechanisms of absorption and metabolism, helping to explain in vivo observations.

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.

-

Experimental Workflow: Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated monolayer. The permeability of this compound is assessed by adding it to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time (for absorption), and vice versa for efflux. The apparent permeability coefficient (Papp) is then calculated.

The following diagram illustrates the workflow for a Caco-2 permeability assay.

Liver Microsome Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.

-

Experimental Protocol: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). Samples are taken at different time points, and the reaction is quenched. The disappearance of this compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.

The following diagram outlines the workflow for a liver microsome stability assay.

Data Presentation

While specific quantitative data for this compound is not currently available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

| Parameter | Intravenous (Dose: X mg/kg) | Oral (Dose: Y mg/kg) |

| Cmax (ng/mL) | - | Value |

| Tmax (h) | - | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-inf) (ng·h/mL) | Value | Value |

| t½ (h) | Value | Value |

| CL (L/h/kg) | Value | - |

| Vd (L/kg) | Value | - |

| Absolute Bioavailability (F%) | - | Value |

Table 2: In Vitro Permeability of this compound (Template)

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| A -> B | Value | Value |

| B -> A | Value |

Table 3: Metabolic Stability of this compound in Rat Liver Microsomes (Template)

| Parameter | Value |

| Half-life (t½, min) | Value |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Value |

Conclusion and Future Directions

This technical guide outlines the necessary experimental framework for a comprehensive investigation of the pharmacokinetics and bioavailability of this compound. The lack of available data highlights a significant research gap. Future studies should focus on generating robust in vivo pharmacokinetic data in relevant preclinical species, elucidating the primary metabolic pathways using in vitro systems such as liver microsomes and hepatocytes, and characterizing its permeability to understand the mechanisms of absorption. The generation of this fundamental data is a prerequisite for advancing this compound through the drug development pipeline and realizing its therapeutic potential. Researchers are encouraged to utilize the methodologies and data presentation formats described herein to ensure consistency and facilitate cross-study comparisons.

Toxicological Profile of Izalpinin: An In-Depth Technical Guide Based on Early Studies

Disclaimer: Direct toxicological data for the flavonoid Izalpinin is limited in publicly available early-stage research. This guide provides a comprehensive overview of the toxicological profile of extracts from plants containing this compound, primarily Alpinia oxyphylla, and related compounds, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The data presented herein should be interpreted with the understanding that it pertains to complex extracts or related molecules and not to purified this compound, unless explicitly stated. Further research is required to establish a definitive toxicological profile for this compound.

Executive Summary

This compound is a flavonoid found in various medicinal plants, including Alpinia oxyphylla. While specific toxicological studies on isolated this compound are scarce, preliminary assessments of Alpinia oxyphylla extracts suggest a low toxicity profile in acute studies. This guide synthesizes the available preclinical safety data for these extracts and related molecules, covering acute toxicity, genotoxicity, and sub-chronic toxicity. Methodologies for key toxicological assays are detailed to provide a framework for future research. Due to the absence of specific data on this compound's toxic mechanisms, a generalized workflow for the preclinical toxicological assessment of a natural product is provided.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from early toxicological studies on Alpinia oxyphylla extracts and a related derivative.

Table 1: Acute Oral Toxicity Data

| Test Substance | Species | Route | Dose (mg/kg BW) | Observation | Source |

| Alpinia oxyphylla fruit ethanolic extract (95% ethanol) | Rat | Oral | 1000 | No mortality or signs of toxicity | [1] |

| Dichloromethane fraction of Alpinia oxyphylla fruit ethanolic extract | Rat | Oral | 1000 | No mortality or signs of toxicity | [1] |

Table 2: Repeated-Dose Oral Toxicity Data for PD-00105 (a derivative of Alpinia oxyphylla)

| Study Duration | Species | Doses (mg/kg BW/day) | Key Findings | NOAEL (mg/kg BW/day) | Source |

| 90-Day | Rat | 10, 50, 100 | High Doses (50 & 100 mg/kg): Significant increases in liver and kidney weights, histopathological findings, and changes in hematology and clinical chemistry (increased ALT, ALP, total protein, albumin, globulin, cholesterol, LDL, HDL). Low Dose (10 mg/kg): Minimal, non-adverse increase in liver weight (males) and kidney weight (females) with no concomitant changes in blood chemistry. | 10 | [2][3] |

NOAEL: No Observed Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are crucial for reproducibility and comparison.

Acute Oral Toxicity Study

The acute oral toxicity studies on Alpinia oxyphylla extracts generally follow established guidelines.

-

Test System: Typically involves healthy, young adult rats.

-

Administration: A single high dose (e.g., 1000 mg/kg body weight) of the test substance is administered orally via gavage.[1]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a specified period, often 14 days.

-

Parameters Monitored: Body weight, food and water consumption, and any signs of overt toxicity.

-

Necropsy: At the end of the observation period, a gross necropsy is performed on all animals.

Genotoxicity Assessment

Genotoxicity studies for the Alpinia oxyphylla-derived molecule PD-00105 were conducted in accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation and Development (OECD) test guidelines.[2]

-

Bacterial Reverse Mutation Test (Ames Test):

-

Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

-

Method: Strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the control.

-

-

In Vitro Micronucleus Test in Mammalian Cells:

-

Purpose: To detect chromosomal damage or damage to the mitotic apparatus.

-

Method: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

-

90-Day Repeated-Dose Oral Toxicity Study

This sub-chronic toxicity study provides information on potential adverse effects from repeated exposure. The study on PD-00105 followed OECD guideline 408.[2]

-

Test System: Wistar rats are commonly used.

-

Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and high).

-

Administration: The test substance is administered orally by gavage daily for 90 days.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined before and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, and various biochemical markers of organ function (e.g., liver and kidney enzymes, lipids, proteins).[2]

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.

-

Visualizations: Workflows and Pathways

As no specific signaling pathways for this compound's toxicity have been described in early studies, a generalized experimental workflow for the preclinical toxicological assessment of a natural product is presented below.

Caption: Preclinical toxicological assessment workflow for a natural product.

Conclusion and Future Directions

The available data from early studies on Alpinia oxyphylla extracts and the related compound PD-00105 suggest a low acute toxicity profile. However, repeated high-dose administration of PD-00105 indicates potential for liver and kidney toxicity.[2][3] Importantly, no genotoxic effects were observed for this related molecule.[2]

The current body of research provides a valuable starting point, but a definitive toxicological profile of this compound requires further investigation. Future studies should focus on:

-

Acute and Sub-chronic Toxicity of Isolated this compound: To determine the LD50 and identify target organs of toxicity for the pure compound.

-

In Vitro Cytotoxicity: To establish IC50 values in various cell lines and elucidate mechanisms of cell death.

-

Comprehensive Genotoxicity Testing: To confirm the non-genotoxic potential of purified this compound.

-

Mechanistic Studies: To investigate the signaling pathways involved in any observed toxicity.

A thorough understanding of this compound's safety profile is essential for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]

Izalpinin: A Promising Flavonoid Lead Compound for the Management of Overactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent urological condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Current first-line pharmacological treatments for OAB primarily consist of antimuscarinic agents that antagonize the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions. However, the clinical utility of these agents can be limited by side effects such as dry mouth, constipation, and blurred vision. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability.

Izalpinin, a flavonoid isolated from the fruits of Alpinia oxyphylla, has emerged as a potential lead compound for the treatment of OAB.[1][2] Traditional Chinese medicine has long utilized Alpinia oxyphylla for urinary incontinence symptoms.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a potential therapeutic agent for OAB, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Pharmacological Profile of this compound

Primary Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism by which this compound is proposed to alleviate OAB symptoms is through its antagonistic action on muscarinic receptors in the detrusor smooth muscle.[1][2] Involuntary contractions of the detrusor muscle are primarily mediated by the activation of M3 muscarinic receptors by acetylcholine released from parasympathetic nerve endings.[3][4] By blocking these receptors, this compound can inhibit these contractions, leading to improved bladder storage function.

An in vitro study by Yuan et al. (2014) demonstrated that this compound concentration-dependently antagonizes carbachol-induced contractions of isolated rat bladder detrusor strips.[1][5] Carbachol is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors. The study reported a mean half-maximal effective concentration (EC50) for this antagonistic effect, indicating potent activity.[1][5] Furthermore, this compound was observed to cause a right-ward shift in the cumulative agonist concentration-response curves of carbachol, which is characteristic of competitive antagonism.[1] At higher concentrations, this compound also significantly reduced the maximum contraction (Emax) induced by carbachol.[2]

Quantitative Data on Muscarinic Receptor Antagonism

The following table summarizes the key quantitative data from the pivotal in vitro study on this compound's effect on carbachol-induced rat detrusor muscle contraction.

| Parameter | Value | Concentration of this compound | Reference |

| Mean EC50 | 0.35 µM | Not Applicable | [1][5] |

| Reduction in Emax | 64.3% | 1 µM | [2] |

| Reduction in Emax | 86.6% | 10 µM | [2] |

Experimental Protocols

In Vitro Assessment of Detrusor Muscle Contractility

The following protocol is based on the methodology described by Yuan et al. (2014) for assessing the effect of this compound on isolated rat detrusor smooth muscle.[1][5]

1. Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized by cervical dislocation.

-

The urinary bladder is quickly excised and placed in cold, oxygenated Krebs' solution.

-

The bladder is dissected to remove the urothelium and surrounding connective tissue, isolating the detrusor muscle.

-

Longitudinal strips of the detrusor muscle (approximately 10 mm in length and 2-3 mm in width) are prepared.

2. Organ Bath Setup:

-

Each detrusor strip is mounted vertically in an organ bath containing Krebs' solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.

-

The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the Krebs' solution being replaced every 15 minutes.

3. Experimental Procedure:

-

After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

Following a washout period, cumulative concentration-response curves to carbachol (e.g., 1 nM to 100 µM) are generated to establish a baseline contractile response.

-

To assess the effect of this compound, the detrusor strips are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to carbachol.

-

A vehicle control (e.g., DMSO) is run in parallel to account for any effects of the solvent.

4. Data Analysis:

-

The contractile responses are measured as the increase in tension (in grams) from the baseline.

-

The EC50 values for carbachol in the absence and presence of this compound are calculated using non-linear regression analysis.

-

The antagonistic effect of this compound is quantified by determining the pA2 value from a Schild plot analysis, which provides a measure of the affinity of the antagonist for the receptor.

Signaling Pathways

Muscarinic Receptor-Mediated Contraction of Detrusor Smooth Muscle

The binding of acetylcholine or a cholinergic agonist like carbachol to M3 muscarinic receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a key target for OAB therapies.

Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.

This pathway involves the Gq/11 protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, which then binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction. Additionally, the RhoA/Rho-kinase pathway can be activated, which inhibits myosin light chain phosphatase, further promoting a contractile state.[6][7][8] this compound acts as an antagonist at the M3 receptor, thereby inhibiting this entire downstream signaling cascade.

Potential Secondary Mechanism: Modulation of BK Channels

While the primary mechanism of this compound appears to be muscarinic receptor antagonism, its classification as a flavonoid suggests a potential for interacting with other cellular targets, such as ion channels. Large-conductance Ca2+-activated K+ (BK) channels are highly expressed in bladder smooth muscle and play a crucial role in regulating its excitability and contractility.[9] Activation of BK channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent muscle relaxation. Some flavonoids have been shown to be modulators of potassium channels, including BK channels.[9][10] Although direct evidence for this compound's effect on BK channels is currently lacking, this represents a plausible secondary or complementary mechanism of action that warrants further investigation.

References

- 1. This compound from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Fruits of Alpinia Oxyphylla with Antagonistic Activity Against the Rat Bladder Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rho-kinase, a common final path of various contractile bladder and ureter stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Flavonoids as Modulators of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Anti-Inflammatory Properties of Izalpinin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a flavonoid compound, has demonstrated notable anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the existing scientific data on the anti-inflammatory properties of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies from cited in vivo studies, and presents putative mechanisms of action based on in silico molecular docking analyses. The information is structured to facilitate further investigation and exploration of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Flavonoids, a class of natural compounds, have been extensively studied for their diverse pharmacological activities, including their anti-inflammatory potential. This compound, a specific flavonoid, has emerged as a compound of interest due to its observed anti-inflammatory properties in animal models. This whitepaper consolidates the current understanding of this compound's anti-inflammatory effects to support ongoing and future research endeavors.

In Vivo Anti-Inflammatory Activity

The primary in vivo evidence for this compound's anti-inflammatory activity comes from a study utilizing a λ-carrageenan-induced paw edema model in rats. This model is a standard and well-characterized method for evaluating the acute anti-inflammatory effects of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the λ-carrageenan-induced paw edema study.

Table 1: Effect of this compound on Paw Edema in Rats [1][2]

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 1 hour (mL, mean ± SEM) | Paw Volume Increase at 3 hours (mL, mean ± SEM) |

| Vehicle (1% DMSO) | - | 0.75 ± 0.05 | 1.10 ± 0.08 |

| This compound | 10 | 0.45 ± 0.04 | 0.70 ± 0.06 |

| This compound | 20 | 0.38 ± 0.03 | 0.62 ± 0.05 |

| This compound | 40 | 0.35 ± 0.03 | 0.58 ± 0.04 |

| Diclofenac (Positive Control) | 10 | 0.40 ± 0.04 | 0.65 ± 0.05 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group.

Table 2: Effect of this compound on Serum Creatine Kinase (CK) Levels in Rats with Carrageenan-Induced Paw Edema [1][2]

| Treatment Group | Dose (mg/kg) | Serum CK Level (U/L, mean ± SEM) |

| Vehicle (1% DMSO) | - | 450 ± 35 |

| This compound | 10 | 320 ± 28* |

| This compound | 20 | 280 ± 25 |

| This compound | 40 | 295 ± 30 |

| Diclofenac (Positive Control) | 10 | 300 ± 26** |

*p < 0.05, **p < 0.01 compared to the vehicle group.

Experimental Protocol: λ-Carrageenan-Induced Paw Edema[1][2]

-

Animal Model: Male Wistar rats (180-220 g) were used.

-